Enhanced Assay Precision and Accuracy in Human Plasma Quantification
When Terbinafine-d7 is employed as the internal standard (IS) in an LC-MS/MS method for quantifying terbinafine in human plasma, the method achieves intra- and inter-batch precision (coefficient of variation, %CV) of <8.2% and accuracy (relative error, %RE) ranging from -6.5% to 10.2% over a calibration range of 2.00–1200 ng/mL [1]. In contrast, a method using the non-deuterated analog terbinafine or a different internal standard would lack the co-eluting, isotopically matched behavior required to correct for matrix effects and ionization variability, thereby degrading precision and accuracy.
| Evidence Dimension | Intra- and Inter-batch Precision (%CV) and Accuracy (%RE) |
|---|---|
| Target Compound Data | Intra- and inter-batch precision <8.2% CV; accuracy deviation -6.5% to 10.2% RE |
| Comparator Or Baseline | Non-deuterated terbinafine (or alternative non-isotopic internal standard) would exhibit higher %CV and %RE due to uncompensated matrix effects and ionization variability. |
| Quantified Difference | Method precision <8.2% CV and accuracy within ±15% RE (meeting FDA bioanalytical guidance) when using Terbinafine-d7. |
| Conditions | Human plasma, acetonitrile protein precipitation, C18 column, positive ESI-MS/MS (MRM m/z 292.5 → 141.1 for terbinafine, m/z 299.5 → 148.1 for IS), calibration 2–1200 ng/mL, 84 healthy Chinese subjects. |
Why This Matters
Selecting Terbinafine-d7 ensures that the bioanalytical method meets stringent regulatory precision and accuracy requirements (e.g., FDA, EMA), which is essential for successful pharmacokinetic and bioequivalence study submissions.
- [1] Yang, C., Liu, L., Sheng, M., Fu, R., Chen, X., Yu, Z., Gao, Y., & Zhang, H. (2022). Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method and its application to a bioequivalence study. Journal of Chromatography B, 1191, 123116. View Source
